molecular formula C12H18Si B14416689 Dimethyl(2-methylprop-1-en-1-yl)phenylsilane CAS No. 80279-02-3

Dimethyl(2-methylprop-1-en-1-yl)phenylsilane

Cat. No.: B14416689
CAS No.: 80279-02-3
M. Wt: 190.36 g/mol
InChI Key: JPIGMIAITGTRKL-UHFFFAOYSA-N
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Description

Dimethyl(2-methylprop-1-en-1-yl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, a dimethyl group, and a 2-methylprop-1-en-1-yl group.

Preparation Methods

The synthesis of Dimethyl(2-methylprop-1-en-1-yl)phenylsilane typically involves the reaction of phenylsilane with 2-methylprop-1-en-1-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

Dimethyl(2-methylprop-1-en-1-yl)phenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The compound can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.

Scientific Research Applications

Dimethyl(2-methylprop-1-en-1-yl)phenylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.

Mechanism of Action

The mechanism by which Dimethyl(2-methylprop-1-en-1-yl)phenylsilane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The phenyl group contributes to the compound’s stability and reactivity, while the dimethyl and 2-methylprop-1-en-1-yl groups influence its solubility and steric properties .

Comparison with Similar Compounds

Dimethyl(2-methylprop-1-en-1-yl)phenylsilane can be compared with other organosilicon compounds such as:

Properties

CAS No.

80279-02-3

Molecular Formula

C12H18Si

Molecular Weight

190.36 g/mol

IUPAC Name

dimethyl-(2-methylprop-1-enyl)-phenylsilane

InChI

InChI=1S/C12H18Si/c1-11(2)10-13(3,4)12-8-6-5-7-9-12/h5-10H,1-4H3

InChI Key

JPIGMIAITGTRKL-UHFFFAOYSA-N

Canonical SMILES

CC(=C[Si](C)(C)C1=CC=CC=C1)C

Origin of Product

United States

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